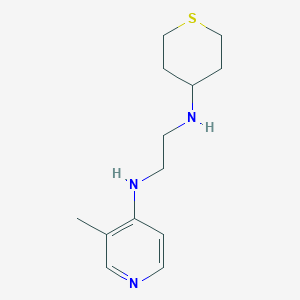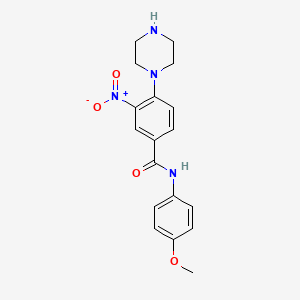![molecular formula C21H32FN5O3 B4091635 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one](/img/structure/B4091635.png)
1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one
Overview
Description
1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one is a complex organic compound that features a piperazine ring system Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. For instance, 2-chloro-5-chloromethylpyridine can be reacted with N-ethylpiperazine in the presence of potassium carbonate at 60-70°C to yield the desired intermediate . This intermediate can then undergo further reactions, such as nitration and fluorination, to introduce the nitro and fluoro groups, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of safer solvents and reagents, can be applied to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH).
Cyclization: Various cyclization agents and conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluoro group could yield a variety of substituted piperazine derivatives.
Scientific Research Applications
1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The piperazine ring system is known to interact with neurotransmitter receptors, enzymes, and other proteins. This compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: Used in the synthesis of various pharmaceutical compounds.
4-(4-Ethylpiperazin-1-yl)butan-1-amine: Another piperazine derivative with potential biological activities.
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: Known for its use in medicinal chemistry.
Uniqueness
What sets 1-[4-[5-(4-Ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and fluoro groups, along with the piperazine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-[5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32FN5O3/c1-3-5-6-21(28)26-13-11-25(12-14-26)19-16-18(17(22)15-20(19)27(29)30)24-9-7-23(4-2)8-10-24/h15-16H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQFIUOLZAJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCN(CC3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(1-{5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4091556.png)
![1-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4091558.png)
![N-bicyclo[2.2.1]hept-2-yl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4091566.png)
![2-PHENOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4091573.png)

![4-[1-(3,4-dimethoxyphenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoic acid](/img/structure/B4091587.png)
![N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B4091596.png)

![[1-({[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}methyl)cyclopropyl]methanol](/img/structure/B4091621.png)
![2-ethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4091622.png)
![N-(1-{5-[(2-{[4-bromo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2,4-dichlorobenzamide](/img/structure/B4091630.png)
![7-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4091655.png)
![N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE](/img/structure/B4091663.png)
![2-{4-[6-amino-5-cyano-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetamide](/img/structure/B4091664.png)
